Atipamezole
Overview
Description
Atipamezole is a synthetic compound that acts as an α2 adrenergic receptor antagonist. It is primarily used in veterinary medicine to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .
Mechanism of Action
Target of Action
Atipamezole is a synthetic α2 adrenoceptor antagonist . The primary targets of this compound are the α2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound works by competing with sedatives for α2-adrenergic receptors and displacing them . This displacement of the sedative from the receptors leads to the reversal of the sedative and analgesic effects of drugs like dexmedetomidine and medetomidine .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2-adrenergic receptors can influence various physiological processes regulated by these receptors, including neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion through the kidneys . It has a rapid onset of action, reversing the decreased heart rate caused by sedation within three minutes . The drug displays nonlinear pharmacokinetics in rats, while it exhibits linear pharmacokinetics in humans . This difference is attributed to species-specific metabolism .
Result of Action
The primary result of this compound’s action is the reversal of the sedative and analgesic effects of α2-adrenergic receptor agonists like dexmedetomidine and medetomidine . It’s also been researched for potential anti-Parkinsonian effects in humans .
Biochemical Analysis
Biochemical Properties
Atipamezole is a competitive antagonist at α2-adrenergic receptors . It competes with dexmedetomidine, an α2-adrenergic receptor agonist . The structural similarity between this compound and dexmedetomidine allows this compound to compete for receptor binding sites .
Cellular Effects
This compound’s primary cellular effect is the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine . It competes with these sedatives for α2-adrenergic receptors and displaces them . This displacement leads to the reversal of the sedative effects .
Molecular Mechanism
This compound’s mechanism of action involves its interaction with α2-adrenergic receptors . By competing with dexmedetomidine and medetomidine for these receptors, this compound can displace these sedatives from the receptors, thereby reversing their effects .
Temporal Effects in Laboratory Settings
This compound has a very quick onset, usually waking an animal up within 5 to 10 minutes . It undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . The metabolites are mostly excreted in the urine .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models vary. For example, in dogs, the this compound hydrochloride dose is five times that of the previous medetomidine hydrochloride dose or ten times that of the dexmedetomidine hydrochloride dose .
Metabolic Pathways
This compound undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . This metabolic process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier to excrete .
Transport and Distribution
This compound is distributed extensively to the tissues . At a particular time, concentrations in the brain reach two to three times the concentration in the plasma .
Preparation Methods
The synthesis of atipamezole involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate. This intermediate is then treated with potassium carbonate and excess iodoethane in acetone to yield an alkylated product. The final step involves the reduction of this product using palladium on carbon (Pd/C) catalyst under hydrogen pressure to produce this compound as its hydrochloride salt . This method is advantageous due to its simplicity and the availability of commercial precursors.
Chemical Reactions Analysis
Atipamezole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes, particularly in rats.
Substitution: Alkylation reactions are involved in its synthesis, where iodoethane is used to introduce ethyl groups.
Common reagents used in these reactions include acetic acid, potassium carbonate, iodoethane, and Pd/C catalyst. The major products formed are intermediates that eventually lead to the final this compound hydrochloride.
Scientific Research Applications
Atipamezole has a wide range of scientific research applications:
Veterinary Medicine: It is primarily used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs.
Neuropharmacology: Research has explored its potential as an anti-Parkinsonian drug due to its ability to antagonize α2 adrenergic receptors.
Cardiovascular Studies: This compound has been used to study cardiovascular changes induced by sedatives in animals.
Toxicology: It has been investigated for its role in reversing toxic effects of certain compounds in veterinary settings.
Comparison with Similar Compounds
Atipamezole is unique among α2 adrenergic receptor antagonists due to its high specificity and rapid onset of action. Similar compounds include:
Yohimbine: Another α2 adrenergic receptor antagonist used in veterinary medicine, but with a broader range of effects and less specificity.
Idazoxan: An α2 adrenergic receptor antagonist with applications in research but not commonly used in clinical settings.
This compound stands out for its targeted action and minimal side effects, making it a preferred choice in veterinary medicine.
Properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104054-27-5 | |
Record name | Atipamezole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atipamezole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atipamezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATIPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.